2-{[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
Molecular Structure Analysis
The molecules of this compound are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Physical and Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications
Synthetic Pathways and Reactivity
The synthesis and reactivity of compounds related to pyrimidin-2-yl and azetidin-3-yl groups have been extensively studied. For instance, a study on nonpeptide αvβ3 antagonists revealed the discovery and preclinical evaluation of potent αvβ3 antagonists, showcasing the importance of pyrimidin-5-yl groups in the development of treatments for osteoporosis (Coleman et al., 2004). Another research effort synthesized heterocyclic systems using citrazinic acid as a synthon, leading to the creation of compounds with pyrimidinone and oxazinone structures for anti-inflammatory applications (Amr, Sabry, & Abdulla, 2007).
Biological Activities and Applications
The biological activities of compounds containing pyrimidinone and related structures have been a focal point of research, indicating their potential in therapeutic applications. For example, the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings were investigated, demonstrating significant antibacterial and antifungal activities (Hossan et al., 2012). Additionally, structure-activity studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands highlighted the role of these compounds in anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-10-4-6-14-13(16-10)17-7-11(8-17)9-18-12(19)3-2-5-15-18/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVRAJSTAHCDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC(C2)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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